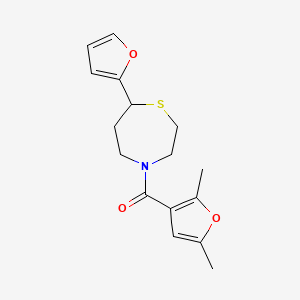

(2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-11-10-13(12(2)20-11)16(18)17-6-5-15(21-9-7-17)14-4-3-8-19-14/h3-4,8,10,15H,5-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEBJFWERBJPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazepane intermediates separately, followed by their coupling to form the final compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of cell death. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

(2,5-Dimethylfuran-3-yl)(furan-2-yl)methanone: A simpler compound with similar furan-based structure.

(2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone: Another derivative with additional functional groups.

Uniqueness

(2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is unique due to the presence of both furan and thiazepane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of applications and interactions compared to simpler furan derivatives.

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 424.5 g/mol. The structure consists of a furan ring and a thiazepane moiety, which are known to influence biological activity through various mechanisms.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O3S |

| Molecular Weight | 424.5 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 846579-74-6 |

Antimicrobial Properties

Research indicates that compounds containing furan and thiazepane structures exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to This compound showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle proteins.

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound in recent studies. It was found to reduce oxidative stress in neuronal cells by enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

Case Studies

-

Antimicrobial Efficacy

- Study : A comparative analysis of various thiazepane derivatives.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, indicating strong antibacterial properties.

-

Anticancer Mechanism

- Study : Examination of the compound's effects on MCF-7 cells.

- Findings : Treatment with the compound led to a decrease in cell viability by 70% at a concentration of 50 µM after 48 hours, with significant apoptosis observed via flow cytometry.

-

Neuroprotection in Animal Models

- Study : Assessment of neuroprotective effects in a rat model of oxidative stress.

- Findings : Administration of the compound significantly reduced markers of oxidative stress and improved cognitive function in behavioral tests.

Q & A

Q. What are the optimal synthetic routes for (2,5-Dimethylfuran-3-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone?

Methodological Answer: The synthesis of structurally analogous methanone derivatives often involves multi-step protocols. For example, bromination of aromatic precursors (e.g., 4-methoxybenzoic acid with Br₂ in CCl₄ at 40–45°C for 24 hours) followed by chlorination using SO₂Cl₂ and DMF as a catalyst can generate reactive intermediates like acid chlorides . Subsequent Friedel-Crafts acylation with furan derivatives, catalyzed by AlCl₃ in CH₂Cl₂ at 0°C to room temperature, is a common strategy to introduce the methanone moiety . For the thiazepane ring, cyclization of thioether precursors with appropriate diamines under basic conditions may be required. Yield optimization (e.g., 85% for similar compounds) depends on reagent stoichiometry, temperature control, and purification via recrystallization or column chromatography .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer: Comprehensive characterization involves:

- ¹H/¹³C-NMR : Identify substituents on furan and thiazepane rings. For example, furan protons typically appear as doublets between δ 6.5–7.9 ppm, while thiazepane methylenes resonate near δ 3.0–4.0 ppm .

- ESI-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ peaks at m/z 233–255 for related methanones) and isotopic patterns .

- Melting Point Analysis : Compare experimental values (e.g., 64–66°C for (2,6-dimethoxyphenyl)(furan-2-yl)methanone) with literature to assess purity .

Advanced Research Questions

Q. How can experimental designs address contradictions in the compound’s biological activity data?

Methodological Answer: Contradictions in bioactivity data (e.g., receptor binding vs. cytotoxicity) require:

- Dose-Response Studies : Use split-plot designs (as in agricultural studies) to test multiple concentrations across biological replicates, minimizing variability .

- Orthogonal Assays : Combine in vitro receptor-binding assays (e.g., GABAₐ for thiazepane derivatives) with in silico docking simulations to cross-validate results .

- Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish between biological variability and experimental error .

Q. What strategies resolve low yields during scale-up synthesis of the thiazepane moiety?

Methodological Answer: Scale-up challenges often arise from inefficient cyclization or side reactions. Mitigation strategies include:

- Reaction Optimization : Adjust solvent polarity (e.g., THF for NaH-mediated reactions) and temperature gradients to favor intramolecular cyclization .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, ZnCl₂) to improve acylation efficiency .

- Real-Time Monitoring : Use LC-MS or inline IR spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How to evaluate the compound’s environmental fate and ecotoxicological impact?

Methodological Answer: Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

- Partitioning Studies : Measure log P (octanol-water) and soil adsorption coefficients (Kd) to predict mobility .

- Biotic Transformations : Use microbial consortia or liver microsomes to assess metabolic degradation pathways .

- Toxicity Profiling : Conduct acute/chronic assays on model organisms (e.g., Daphnia magna) across trophic levels .

Q. What conformational analyses are critical for understanding the thiazepane ring’s reactivity?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map ring puckering and chair-boat transitions, which influence nucleophilic attack sites .

- X-ray Crystallography : Resolve crystal structures to validate theoretical conformations and hydrogen-bonding networks .

- Dynamic NMR : Monitor ring inversion barriers in solution by variable-temperature ¹H-NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.